普伐他汀二醇内酯

描述

Pravastatin is an HMG-CoA reductase inhibitor used to lower lipid levels and to reduce the risk of cardiovascular events, including myocardial infarction and stroke . It is used together with a proper diet to lower cholesterol and triglycerides (fat) in the blood .

Synthesis Analysis

Pravastatin is made through a fermentation process in which mevastatin is first obtained. The manufacturing process is followed by the hydrolysis of the lactone group and the biological hydroxylation with Streptomyces carbophilus to introduce the allylic 6-alcohol group . A single-step fermentative method for production of the active drug pravastatin has also been developed .Molecular Structure Analysis

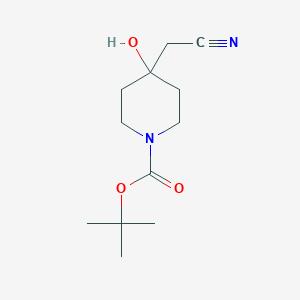

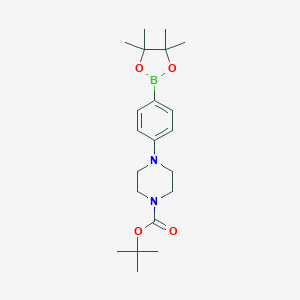

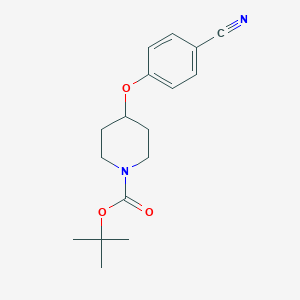

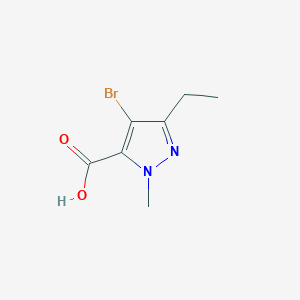

The molecular formula of Pravastatin Diol Lactone is C18H26O5 . The molecular weight is 322.4 . Pravastatin is the 6-alpha-hydroxy acid form of mevastatin .Chemical Reactions Analysis

The kinetic study of pravastatin was performed on the main decomposition process which occurs at nearly 200 °C . The reaction conditions of a system combining horse liver alcohol dehydrogenase (HLADH) with the synthetic bridged flavin cofactor were optimized for biosynthesis of lactones .Physical And Chemical Properties Analysis

Pravastatin Diol Lactone has a molecular weight of 322.4 . The structural formula of pravastatin is C23H35NaO7 and its molecular weight is 446.5gm/mol .科学研究应用

药代动力学和药效学

普伐他汀二醇内酯是普伐他汀的关键成分,表现出独特的药代动力学特性。普伐他汀以其作为HMG-CoA还原酶抑制剂的作用而闻名,并且主要以开放酸的形式存在于全身循环中。研究表明,它对血清脂质有显着影响,导致总胆固醇和LDL胆固醇降低。例如,潘等人(1990)的一项研究发现,普伐他汀治疗使总胆固醇和LDL胆固醇分别降低了21%和26% (潘等人,1990)。

亲脂性和溶解度

普伐他汀的相对亲脂性和溶解度也影响其药理特性。与其他类似药物相比,它具有很高的亲水性,这可能有助于其较低地渗透到非肝细胞中,并且选择性抑制胆固醇合成 (塞拉朱丁等人,1991)。

肝脏选择性载体介导的摄取

普伐他汀及其内酯形式表现出载体介导、可饱和和能量依赖性的摄取到大鼠肝细胞中。这种肝脏选择性摄取是普伐他汀区别于其他他汀类药物的一个关键特征,表明了其在靶向肝细胞中独特的机制 (齐格勒和汉默尔西普,1993)。

与转运蛋白的相互作用

普伐他汀的内酯和酸形式与各种转运蛋白(如P-糖蛋白、MRP2和OATP1B1)表现出不同的相互作用。这种相互作用影响其药代动力学特征,并可能导致疗效和毒性方面的差异 (陈等人,2005)。

安全和危害

未来方向

Pravastatin is currently the primary treatment for hyperlipidemia, particularly for the treatment of high levels of low-density lipoprotein cholesterol (LDL-C), as many studies have proven benefit in a variety of populations . The development of biosynthetic methods for lactones has captured the attention of the scientific community over the years due to advantages, such as exquisite selectivity, environmental friendliness, and high catalytic efficiency .

属性

IUPAC Name |

(4R,6R)-6-[2-[(1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-10-2-3-11-6-12(19)8-16(21)18(11)15(10)5-4-14-7-13(20)9-17(22)23-14/h2-3,6,10,12-16,18-21H,4-5,7-9H2,1H3/t10-,12+,13+,14+,15-,16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTQUPQRPRHNQZ-CGDZNSRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2=CC(CC(C2C1CCC3CC(CC(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@@H]3C[C@H](CC(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pravastatin Diol Lactone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B153337.png)

![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)